Boc-Glu(OBzl)-OMe
Description
Overview of its Role in Organic and Peptide Chemistry
Boc-Glu(OBzl)-OMe is a quintessential example of a protected amino acid, a class of compounds indispensable for the stepwise construction of peptides and other complex organic molecules. chemicalbook.com The primary function of the protecting groups is to mask the reactive sites of the glutamic acid backbone, allowing for selective bond formation. chemicalbook.com
The Boc Group: The tert-butoxycarbonyl group on the α-amino terminus is a temporary protecting group. Its purpose is to prevent the nitrogen from acting as a nucleophile and forming unwanted amide bonds during a coupling reaction. lookchem.com The Boc group is specifically designed to be stable under many reaction conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the amine for the next step in the synthesis. sigmaaldrich.comichemical.com
The OBzl Group: The benzyl (B1604629) ester protecting the side-chain carboxyl group is considered a "permanent" or more robust protecting group relative to Boc. sigmaaldrich.com It prevents the side chain from interfering with the peptide bond formation at the α-carboxyl group. sigmaaldrich.com This group is typically stable to the mild acidic conditions used to remove the Boc group but is cleaved under stronger conditions, such as with strong acids like hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation, often at the final stage of synthesis. peptide.com
The OMe Group: The methyl ester on the α-carboxyl group protects this site, preventing it from reacting while modifications are made elsewhere on the molecule. It is particularly useful in solution-phase synthesis strategies or as a starting point for creating activated esters for coupling reactions.
Together, this orchestrated protection scheme grants chemists precise control, enabling the directed and sequential assembly of amino acids into a predetermined peptide sequence with high fidelity and yield. Beyond peptides, these building blocks are valuable in synthesizing peptidomimetics and other specialized organic compounds where the specific stereochemistry and functionality of glutamic acid are required. chemicalbook.com
Historical Context of Protected Amino Acids in Synthesis
The development of this compound is rooted in over a century of advancements in peptide chemistry. The challenge has always been to link amino acids together in a specific sequence, a feat complicated by the multiple reactive groups on each molecule.
The journey began with the first reported peptide synthesis by Fischer and Fourneau in 1901. However, the field was truly unlocked in 1932 when Bergmann and Zervas introduced the first practical and reversible Nα-protecting group, the carbobenzoxy (Cbz) group. This innovation provided the first real tool for controlling the synthesis process.
A monumental leap occurred in the early 1960s when R. Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, allowing excess reagents and byproducts to be simply washed away after each reaction cycle. This dramatically simplified the purification process and enabled the automation of peptide synthesis. Merrifield's work established the "Boc/Bzl" strategy, which utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups (like OBzl) for side-chain protection.
In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group. Unlike the acid-labile Boc group, the Fmoc group is removed under mild basic conditions. ichemical.com This gave rise to the orthogonal "Fmoc/tBu" strategy, where the Fmoc group is removed by a base like piperidine, while the side-chain protecting groups (often tert-butyl based) are removed by acid at the end. sigmaaldrich.com This method's milder conditions made it compatible with a wider range of sensitive and modified peptides, and today, Fmoc-based SPPS is the most commonly used method for peptide synthesis. chemsrc.comadvancedchemtech.com
Table 2: Key Milestones in Peptide Synthesis History
| Year | Milestone | Key Contributor(s) | Significance |
|---|---|---|---|
| 1901 | First peptide synthesis reported. | Fischer & Fourneau | Demonstrated the formation of a peptide bond. |
| 1932 | Introduction of the carbobenzoxy (Cbz) protecting group. | Bergmann & Zervas | First reversible Nα-protecting group, enabling controlled synthesis. |
| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS). | R. Bruce Merrifield | Revolutionized peptide synthesis by simplifying purification and allowing automation. |
| 1964 | Introduction of the Boc/Bzl protection scheme in SPPS. | R. Bruce Merrifield | Established a standard strategy using an acid-labile Nα-protecting group. |
| 1970 | Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group. | Carpino & Han | Provided a base-labile alternative, leading to milder synthesis conditions. |
Current Research Significance and Future Directions
The field of peptide synthesis remains vibrant, driven by an escalating demand for peptides in therapeutics, diagnostics, and material science. The global peptide synthesis market was valued at over $600 million in 2023 and is projected to continue its strong growth. Protected amino acids like this compound remain fundamental to this enterprise, serving as critical starting materials for both academic research and industrial production.
Current research is focused on several key areas. There is a significant push towards "green" and sustainable synthesis methods that reduce the use of hazardous solvents and reagents. This includes exploring water-based synthesis and improving the efficiency of reactions to minimize waste. Furthermore, the synthesis of increasingly complex peptides, including those with post-translational modifications and non-natural amino acids, is a major frontier. advancedchemtech.com Incorporating non-natural amino acids can enhance the stability, bioavailability, and efficacy of peptide-based drugs. lookchem.com
Glutamic acid derivatives are of particular interest due to their biological roles. They are being incorporated into novel therapeutics, including anticancer agents and drug delivery systems, where they can improve solubility or target specific cellular pathways.
Looking forward, the future of peptide synthesis will likely be shaped by several emerging trends:
Automation and High-Throughput Synthesis: Advanced automated synthesizers are making it possible to produce large libraries of peptides rapidly for drug screening and discovery.
Integration with Artificial Intelligence (AI): AI is being used to design novel peptides with specific functions and to predict optimal synthesis pathways, accelerating the development timeline.
Innovative Delivery Methods: Research is focused on overcoming the challenges of peptide drug delivery, with new methods like encapsulation in nanoparticles being developed to protect peptides and improve their bioavailability.
Novel Protecting Groups and Chemistries: The development of new orthogonal protecting group strategies continues to be an active area of research, aiming to provide even greater control and efficiency for the synthesis of highly complex and novel peptide structures.
In this evolving landscape, the fundamental principles of protecting group chemistry, exemplified by compounds like this compound, will continue to be the essential foundation upon which future innovations are built.
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl α-methyl ester |
| Boc | tert-Butoxycarbonyl |
| OBzl | Benzyl ester |
| OMe | Methyl ester |
| Glu | Glutamic Acid |
| Cbz or Z | Carbobenzoxy (or Benzyloxycarbonyl) |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| TFA | Trifluoroacetic acid |
| HF | Hydrogen fluoride |
| tBu | tert-Butyl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZTGSAKNZBOV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552977 | |
| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59279-58-2 | |
| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Glu Obzl Ome and Its Derivatives
Synthesis of Boc-Glu(OBzl)-OMe from Precursors
Considerations for Stereochemical Integrity During Synthesis
Maintaining the stereochemical integrity of amino acid building blocks is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their precise three-dimensional structure. Glutamic acid, like most proteinogenic amino acids (except glycine), possesses a chiral center at the alpha-carbon. The synthesis of this compound must therefore ensure that the L-configuration of the glutamic acid residue is preserved throughout the process.
Racemization, the loss of stereochemical purity leading to a mixture of enantiomers (L- and D-forms), is a significant concern during peptide coupling reactions wikipedia.orgbachem.commdpi.comchemistrydocs.com. This can occur through various mechanisms, often involving the formation of reactive intermediates that can undergo epimerization at the alpha-carbon. Factors that can promote racemization include the choice of coupling reagent, the presence of bases, elevated temperatures, and the nature of the amino acid side chain wikipedia.orgbachem.commdpi.comchemistrydocs.com.
Minimization of Racemization
Several strategies are employed to minimize racemization during the synthesis of this compound and other peptide fragments. The use of specific coupling reagents and additives is a primary method. For example, carbodiimides, while effective activators, can promote racemization. This is often mitigated by the addition of racemization suppressors such as HOBt or HOAt (1-hydroxy-7-aza-benzotriazole) wikipedia.orgbachem.compeptide.com. These additives react with the activated intermediate (e.g., O-acylisourea) to form a more stable active ester, which then reacts with the amine with a lower propensity for racemization wikipedia.orgbachem.compeptide.com.
The choice of base is also critical. Weaker bases or specific base/solvent combinations can reduce the risk of racemization cdnsciencepub.com. For instance, in mixed anhydride (B1165640) couplings, using menthyl chloroformate instead of isobutyl chloroformate has been shown to reduce racemization cdnsciencepub.com. Furthermore, performing reactions in less polar solvents or under carefully controlled conditions can also help preserve stereochemical integrity cdnsciencepub.commdpi.com. The inherent structure of certain amino acids, such as those with electron-withdrawing side chains, can also increase their susceptibility to racemization mdpi.com.
Advanced Synthetic Transformations Involving this compound
Enzymatic Synthesis Approaches
For amino acid derivatives like this compound, enzymes can be employed for selective esterification or transesterification reactions. For instance, lipases and proteases have been utilized to catalyze the synthesis of Nα-protected amino acid esters, including those of glutamic acid rsc.org. These enzymatic approaches can offer advantages such as avoiding the need for protecting groups in some cases, reduced waste generation, and high stereospecificity, thereby inherently minimizing racemization nih.govrsc.orgacs.org. For example, certain proteases have been used to catalyze the formation of peptide linkages, with some showing preference for specific stereoisomers, thus aiding in maintaining chiral purity nih.gov.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgdiva-portal.org. Applying these principles to the synthesis of this compound involves several considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste acs.org.
Safer Solvents and Auxiliaries: Using environmentally benign solvents or reducing solvent usage where possible. Water, ethanol (B145695), or supercritical fluids are preferred over hazardous organic solvents researchgate.netrsc.orgcsic.es.
Catalysis: Employing catalytic reagents (including enzymes) over stoichiometric ones to reduce waste and energy consumption acs.org.
Waste Prevention: Designing syntheses to prevent waste generation rather than treating or cleaning up waste after it has been created acs.orgdiva-portal.org.
Applications of Boc Glu Obzl Ome in Peptide and Protein Chemistry
Role as a Building Block in Peptide Synthesis
Boc-Glu(OBzl)-OMe is extensively utilized as a fundamental building block in the assembly of peptide sequences. The Boc group provides temporary protection for the α-amino group, preventing unwanted reactions during the coupling of subsequent amino acids. This protecting group is notably acid-labile and can be selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the more stable benzyl (B1604629) ester protecting the side chain. seplite.compeptide.com The benzyl group offers semi-permanent protection for the γ-carboxyl group of the glutamic acid residue, which is generally stable to the conditions used for Boc-group removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or by catalytic hydrogenation. seplite.comnih.gov
This differential stability of the protecting groups is a cornerstone of the Boc/Bzl strategy in peptide synthesis, enabling the stepwise and controlled elongation of the peptide chain. seplite.com this compound and its corresponding acid, Boc-Glu(OBzl)-OH, are compatible with both major strategies of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). sigmaaldrich.combachem.com
Solid-Phase Peptide Synthesis (SPPS) Applications
In SPPS, the peptide is assembled while anchored to an insoluble polymer support, or resin. iris-biotech.de This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.de Boc-Glu(OBzl)-OH, the carboxylic acid form, is the derivative typically used for direct coupling in SPPS. sigmaaldrich.comsigmaaldrich.com
The initial step in SPPS involves the attachment of the first amino acid to the resin. For C-terminal glutamic acid residues, a derivative like Boc-Glu(OBzl)-OH can be anchored to a suitable resin, such as a Merrifield or PAM resin. chempep.com The choice of resin is critical as it determines the conditions required for the final cleavage of the completed peptide from the solid support.
Several side reactions can occur during the incorporation of glutamic acid residues in SPPS. One notable issue is transesterification. For instance, during the attachment of Boc-Glu(OBzl)-OH to the resin catalyzed by tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), transesterification can occur, leading to the formation of a methyl ester at the γ-carboxyl group if methanol (B129727) is present. nih.gov To circumvent this, using a pre-loaded Cs-derived Boc-Glu(OBzl)-resin is a recommended strategy. nih.gov
Another potential side reaction involving the glutamic acid side chain is cyclization. Under strong acid cleavage conditions, such as with HF, the protonated γ-carboxyl function of a glutamic acid residue can lose water to form an acylium ion. This intermediate can then cyclize to form a pyrrolidone derivative or be trapped by scavengers like anisole (B1667542) to yield a ketone. chempep.com The careful selection of scavengers during the final cleavage step is crucial to minimize these unwanted modifications. peptide2.com
| Side Reaction | Conditions | Mitigation Strategy |
| Transesterification | TMAH-catalyzed resin attachment in the presence of alcohols. nih.gov | Use of pre-loaded Cs-derived Boc-Glu(OBzl)-resin. nih.gov |
| Pyroglutamate (B8496135) Formation | Strong acid treatment (e.g., HF) during cleavage from the resin. chempep.comacs.org | Judicious choice and use of scavengers (e.g., anisole). chempep.com |
Solution-Phase Peptide Synthesis (LPPS) Applications
In LPPS, also known as liquid-phase peptide synthesis, the peptide chain is elongated in a homogenous solution. bachem.com This method is often preferred for the synthesis of very large peptides or for industrial-scale production where purification of intermediates is feasible. This compound is particularly well-suited for LPPS. The methyl ester at the C-terminus prevents the carboxyl group from reacting, allowing the selective deprotection of the N-terminal Boc group and subsequent coupling with another amino acid.
LPPS is often employed in a convergent or fragment condensation approach for the synthesis of large peptides and small proteins. luxembourg-bio.com In this strategy, smaller, protected peptide fragments are synthesized independently (either via SPPS or LPPS) and then coupled together in solution. This compound can be incorporated into these fragments. For example, a fragment with a C-terminal glutamic acid residue could be synthesized using this compound. After the synthesis of the fragment, the methyl ester can be saponified to reveal the C-terminal carboxylic acid, which is then activated for coupling with the N-terminus of another protected peptide fragment.
Use in the Design and Development of Peptide-Based Therapeutics
The incorporation of glutamic acid residues is critical for the function of many biologically active peptides. This compound, as a key building block, facilitates the synthesis of these peptides, which are explored for various therapeutic applications. The ability to precisely place glutamic acid residues within a peptide sequence allows for the modulation of properties such as solubility, charge, and interaction with biological targets.
Research in this area includes the synthesis of peptide analogs for various therapeutic targets. For instance, peptides designed to interact with specific receptors or enzymes often require the presence of acidic residues like glutamic acid to mimic the natural ligand. The use of this compound in the synthesis of such peptides is a fundamental step in their development. The self-assembly properties of Boc-protected dipeptides have also been investigated for applications such as drug delivery systems. nih.gov
Synthesis of Protease Inhibitors
This compound serves as a crucial starting material in the synthesis of various protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins, and their inhibition is a key therapeutic strategy for a range of diseases, including viral infections, cancer, and inflammatory disorders. The glutamic acid residue is often incorporated into the peptide backbone of these inhibitors to mimic the natural substrate of the target protease, thereby facilitating binding to the enzyme's active site.
The synthesis of protease inhibitors often involves solid-phase peptide synthesis (SPPS), a technique where peptides are assembled step-by-step on a solid support. In this process, this compound can be readily coupled to the growing peptide chain. The Boc group provides temporary protection of the α-amino group, which can be easily removed under acidic conditions to allow for the addition of the next amino acid in the sequence. The benzyl (Bzl) group, on the other hand, protects the γ-carboxyl group of the glutamic acid side chain, preventing unwanted side reactions. This semi-permanent protecting group is stable to the acidic conditions used to remove the Boc group and is typically cleaved at the final stage of synthesis, often using strong acids like hydrogen fluoride or trifluoromethanesulfonic acid.
The incorporation of the glutamic acid moiety is critical for the biological activity of many protease inhibitors. For instance, in the design of inhibitors for enzymes like HIV-1 protease, the side chain of glutamic acid can form key hydrogen bonds and electrostatic interactions with the amino acid residues in the active site of the enzyme, leading to potent inhibition.
Table 1: Key Protecting Groups in this compound and Their Role in Protease Inhibitor Synthesis
| Protecting Group | Chemical Name | Position Protected | Cleavage Conditions | Purpose in Synthesis |
| Boc | tert-Butoxycarbonyl | α-Amino group | Mild acid (e.g., TFA) | Temporary protection, allows for stepwise peptide elongation. |
| Bzl | Benzyl | γ-Carboxyl group | Strong acid (e.g., HF) or hydrogenolysis | Semi-permanent protection, prevents side-chain reactions during synthesis. |
| OMe | Methyl ester | α-Carboxyl group | Saponification (basic conditions) | C-terminal protection, can be removed to allow for further C-terminal modification if needed. |
Development of Fluorescent Probes for Enzyme Activity Assays
This compound is also a key component in the development of fluorescent probes for monitoring enzyme activity. These probes are synthetic substrates that are designed to be cleaved by a specific enzyme. Upon cleavage, a fluorescent reporter molecule, or fluorophore, is released, resulting in a measurable increase in fluorescence. This technology is widely used in high-throughput screening for drug discovery and in basic research to study enzyme kinetics and localization.
In the construction of these fluorescent probes, a peptide sequence that is recognized by the target enzyme is synthesized. This compound can be incorporated into this peptide sequence, which is then coupled to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The peptide part of the probe acts as the recognition element for the enzyme, while the fluorophore is quenched or has low fluorescence when it is part of the intact probe.
For example, a probe designed to measure the activity of a specific protease might have the structure Boc-Peptide-AMC, where the peptide sequence contains a glutamic acid residue derived from this compound. When this probe is incubated with the protease, the enzyme cleaves the amide bond between the peptide and the AMC molecule. The release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction. The use of this compound in the synthesis of these probes allows for the precise and controlled assembly of the peptide recognition sequence. medchemexpress.com
Applications in Drug Delivery Systems
The principles of peptide synthesis, which heavily rely on building blocks like this compound, are central to the development of advanced drug delivery systems. medchemexpress.com Peptides can be designed to act as carriers for therapeutic agents, targeting specific cells or tissues and facilitating the delivery of drugs to their site of action. nih.gov The inclusion of glutamic acid residues can enhance the solubility and pharmacokinetic properties of these peptide-based drug carriers.
While direct applications of this compound in final drug delivery formulations are uncommon due to the presence of protecting groups, its role in the synthesis of the peptide component is critical. These peptide-based systems can be designed to respond to specific physiological triggers, such as changes in pH or the presence of certain enzymes, leading to the controlled release of the drug. nih.gov
Furthermore, peptides synthesized using this compound can be conjugated to nanoparticles to create targeted drug delivery vehicles. These peptide-functionalized nanoparticles can recognize and bind to receptors that are overexpressed on the surface of cancer cells, for example, leading to a higher concentration of the drug at the tumor site and reduced side effects. The synthesis of these targeting peptides relies on the robust and well-established methods of solid-phase peptide synthesis, where this compound is a valuable reagent.
Contribution to Protein Structure-Function Studies
Incorporation of Modified Amino Acids into Proteins
This compound is instrumental in the incorporation of glutamic acid residues into synthetically prepared peptides and proteins. While glutamic acid is a natural amino acid, its controlled placement within a peptide sequence is a form of site-specific modification that is crucial for structure-function studies. The use of protected amino acids like this compound ensures that the glutamic acid is incorporated at the desired position without unwanted reactions at its side chain.
This precise control over the amino acid sequence allows for the synthesis of protein analogues with specific substitutions. For example, a researcher might want to investigate the role of a particular glutamic acid residue in the catalytic activity of an enzyme. By synthesizing a version of the enzyme where that glutamic acid is replaced by another amino acid (e.g., alanine (B10760859) or glutamine), they can determine the importance of the glutamic acid's side chain for the enzyme's function. This process of site-directed mutagenesis at the peptide level is made possible by the tools of chemical peptide synthesis, including the use of this compound.
Table 2: Research Findings on the Incorporation of Modified Amino Acids
| Research Area | Key Finding | Relevance of this compound |
| Enzyme Mechanism Studies | Substitution of a key glutamic acid residue in an enzyme's active site with alanine leads to a loss of catalytic activity. | Facilitates the synthesis of the modified enzyme fragment for functional analysis. |
| Protein Folding Studies | The introduction of glutamic acid at specific positions can promote the formation of alpha-helical structures. | Enables the precise placement of glutamic acid to study its effect on protein secondary structure. |
| Peptide-Protein Interactions | A glutamic acid residue in a peptide ligand is found to be essential for binding to its receptor protein. | Allows for the synthesis of the peptide ligand and analogues to map the binding interface. |
Conformational Analysis of Peptides
The conformation of a peptide, or its three-dimensional shape, is intimately linked to its biological activity. The presence of protecting groups like Boc and benzyl can influence the conformational preferences of a peptide chain. Conformational analysis of peptides containing this compound can provide insights into how these protecting groups affect the folding of the peptide backbone and the orientation of the amino acid side chains.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the conformation of peptides in the solid-state and in solution, respectively. Studies on peptides containing Boc-protected amino acids and benzyl esters have shown that these groups can introduce steric bulk and participate in non-covalent interactions that stabilize certain conformations. ias.ac.innih.gov
Deprotection Strategies for Boc Glu Obzl Ome Containing Peptides
Removal of the Benzyl (B1604629) Ester (OBzl) Protecting Group
The benzyl ester protecting the side-chain carboxyl group of glutamic acid is stable to the acidic conditions used for Boc removal but can be cleaved under reductive conditions.
The premier method for the removal of benzyl and benzyloxycarbonyl (Z) protecting groups is catalytic hydrogenolysis. jk-sci.comyoutube.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). jk-sci.comcommonorganicchemistry.com The process involves the cleavage of the C-O bond of the benzyl ester, releasing the free carboxylic acid, with toluene (B28343) as a byproduct. jk-sci.com
The reaction is performed in organic solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc), often at room temperature and atmospheric or slightly elevated hydrogen pressure. rsc.orgjk-sci.com This method is highly efficient and clean, with the catalyst being easily removed by filtration upon reaction completion. rsc.org Crucially, the conditions for hydrogenolysis are orthogonal to the Boc protecting group, which is completely stable to catalytic hydrogenation. creative-peptides.com This allows for the selective deprotection of the benzyl ester without affecting the Boc-protected amine.
Table 3: General Conditions for Hydrogenolysis of Benzyl Esters
| Protecting Group | Reagents | Catalyst | Solvent | Temperature |
|---|
Analytical and Characterization Methods in Research Involving Boc Glu Obzl Ome
Spectroscopic Validation (e.g., NMR, LC-MS)
Spectroscopic techniques are fundamental for confirming the molecular structure of Boc-Glu(OBzl)-OMe. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms, while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and can offer insights into fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in identifying the characteristic protons of the this compound molecule. Key signals typically observed include:
The tert-butyl protons of the Boc group, appearing as a singlet around 1.4 ppm.
The methylene (B1212753) protons of the benzyl (B1604629) ester, typically observed as a singlet around 5.1 ppm.
The phenyl protons of the benzyl ester, appearing as a multiplet in the aromatic region (approximately 7.3 ppm).
The alpha-proton of the glutamic acid residue, usually found around 4.0-4.2 ppm.
The methylene protons of the glutamic acid side chain (beta and gamma positions), appearing as complex multiplets in the 1.9-2.6 ppm range.
The methyl ester protons, expected as a singlet around 3.6-3.7 ppm.
¹³C NMR spectroscopy further supports structural elucidation by providing distinct signals for each unique carbon atom within the molecule, including those in the Boc group, benzyl ester, methyl ester, and the amino acid backbone.
While specific ¹H and ¹³C NMR data for this compound (CAS 59279-58-2) are not extensively detailed in all accessible literature, typical expected chemical shifts can be inferred from related compounds and research intermediates chemicalbook.comrsc.org.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for confirming the molecular weight and purity of this compound. The compound has a molecular formula of C₁₈H₂₅NO₆ and a molecular weight of approximately 351.39 g/mol scbt.comsmolecule.comacros.com. In positive ion mode LC-MS, the protonated molecular ion [M+H]⁺ is typically observed. Therefore, an expected m/z value for this compound would be around 352.4. LC-MS can also be coupled with UV detection, where the benzyl ester moiety would contribute to UV absorbance, aiding in detection and quantification.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Signal / Value | Expected Assignment |
| ¹H NMR | ~1.4 ppm (s, 9H) | Boc tert-butyl protons |
| ~3.7 ppm (s, 3H) | Methyl ester protons | |
| ~4.0-4.2 ppm (m, 1H) | Alpha-CH proton | |
| ~5.1 ppm (s, 2H) | Benzyl CH₂ protons | |
| ~1.9-2.6 ppm (m, 4H) | Side chain CH₂ protons | |
| ~7.3 ppm (m, 5H) | Benzyl phenyl protons | |
| ¹³C NMR | (Signals for Boc carbons, carbonyls, aromatic carbons, aliphatic carbons) | Full structural confirmation |
| LC-MS (ESI+) | ~352.4 | [M+H]⁺ ion |
Note: Specific NMR assignments may vary slightly depending on the solvent and instrument.
Chromatographic Methods (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and monitoring its presence in reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC methods are commonly employed to determine the purity of this compound, often achieving purities of ≥95% or ≥98% scbt.comsigmaaldrich.comscientificlabs.com. Reversed-phase HPLC is typically utilized, employing C18 columns and mobile phases consisting of mixtures of water (often acidified with trifluoroacetic acid or formic acid) and organic solvents such as acetonitrile (B52724) or methanol (B129727). Detection is usually performed using UV absorbance, leveraging the chromophore present in the benzyl ester moiety, typically around 210-220 nm. The retention time of this compound under specific chromatographic conditions serves as a key identifier. HPLC is also crucial for monitoring the progress of reactions involving this compound and for the purification of synthetic products.
Assessment of Purity and Stereochemical Integrity
Ensuring the high purity and correct stereochemistry of this compound is paramount for reproducible and reliable research outcomes.
Purity Assessment: Beyond HPLC, Thin-Layer Chromatography (TLC) is often used as a rapid qualitative method to assess purity and monitor reaction progress. TLC analysis typically reveals a single spot for pure this compound when visualized under UV light or with appropriate staining reagents. Purity is frequently reported as ≥98% by TLC or HPLC sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com.
Stereochemical Integrity: As a derivative of L-glutamic acid, this compound possesses a chiral center at the alpha-carbon, and its stereochemical integrity (enantiomeric purity) is critical. This is typically assessed through:
Optical Rotation: Polarimetry measures the specific rotation of a compound, providing an indication of its enantiomeric excess. While specific rotation data for this compound (CAS 59279-58-2) is not widely published, related compounds like Boc-Glu-OBzl (CAS 30924-93-7) exhibit specific rotations, such as [α]²⁰/D -28.0 to -31.0 deg (c=0.7, MeOH) tcichemicals.com. The L-isomer is expected to have a negative specific rotation under standard conditions.
Chiral HPLC: Although not explicitly detailed for this compound in the reviewed literature, chiral HPLC is the definitive method for separating and quantifying enantiomers, thereby confirming enantiomeric purity.
The synthesis of this compound generally aims to preserve the native L-configuration of glutamic acid. Studies on peptide synthesis indicate that under optimized conditions, stereochemical integrity is typically maintained during coupling reactions mdpi.com.
Mechanistic Investigations of Reactions Involving Boc Glu Obzl Ome
Mechanism of Peptide Bond Formation
The fundamental reaction involving Boc-Glu(OBzl)-OMe in peptide synthesis is the formation of a peptide bond. This process requires the activation of its α-carboxyl group (the methyl ester) to make it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. Since the α-carboxyl group is already an ester, it can undergo aminolysis directly, but this reaction is generally slow. More commonly, the methyl ester is first hydrolyzed to a free carboxylic acid, which is then activated.
The general mechanism, following hydrolysis, involves a coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The process can be outlined as follows:
Activation of the Carboxyl Group: The free α-carboxylic acid of what was Boc-Glu(OBzl)-OH attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. researchgate.net
Nucleophilic Attack: The free amino group of the incoming amino acid residue acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Collapse of the Intermediate and Bond Formation: The intermediate collapses, forming the new peptide bond (an amide bond) and releasing dicyclohexylurea (DCU) or a water-soluble urea (B33335) derivative in the case of EDC. youtube.com
To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. uniurb.it These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards aminolysis. This two-step activation process provides cleaner and more efficient couplings. bachem.com
| Stage | Description | Key Intermediates | Role of Reagents |
|---|---|---|---|
| Carboxyl Activation | The α-carboxylic acid of Boc-Glu(OBzl)-OH is activated by a coupling reagent. | O-acylisourea | Carbodiimides (DCC, EDC) act as dehydrating agents. |
| Active Ester Formation (Optional) | The O-acylisourea reacts with an additive to form a more stable active ester. | HOBt-ester, Oxyma-ester | Additives (HOBt, Oxyma) suppress racemization and improve yield. |
| Nucleophilic Attack | The N-terminal amine of the coupling partner attacks the activated carbonyl carbon. | Tetrahedral intermediate | The incoming amino acid acts as a nucleophile. |
| Peptide Bond Formation | The tetrahedral intermediate collapses to form the amide bond and release byproducts. | Dipeptide, Urea byproduct | Completion of the condensation reaction. |
Side Reaction Analysis and Prevention
During peptide synthesis, the complex structure of this compound, with its multiple ester functionalities, can lead to several unwanted side reactions.
Transesterification is a significant side reaction where an ester group is exchanged. In the context of this compound, this can occur under basic or acidic conditions, particularly if an alcohol is used as a solvent or is present as an impurity. For instance, TMAH (tetramethylammonium hydroxide)-catalyzed resin attachment has been shown to cause transesterification of Boc-Glu(OBzl) derivatives, leading to the formation of undesired methyl esters if methanol (B129727) is present. researcher.life
The mechanism involves the nucleophilic attack of an alcohol on one of the ester carbonyls (either the α-methyl ester or the γ-benzyl ester). This is often catalyzed by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile, or by an acid, which protonates the carbonyl oxygen to increase its electrophilicity.
Prevention Strategies:
Solvent Choice: Using non-alcoholic, aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). peptide.com
Control of Base: Careful selection and stoichiometry of the base used in coupling and deprotection steps.
Purification: Rigorous purification of the final peptide to remove any transesterified byproducts.
Intramolecular cyclization reactions are another major category of side reactions.
Pyroglutamate (B8496135) Formation: This is a common modification for N-terminal glutamic acid or glutamine residues. nih.gov If the Boc protecting group on this compound is prematurely removed, the free α-amino group can act as an internal nucleophile. It can attack the γ-carbonyl carbon of the benzyl (B1604629) ester, leading to the formation of a five-membered lactam ring, known as a pyroglutamate (pGlu) residue, and the release of benzyl alcohol. researchgate.netresearchgate.net This reaction is often catalyzed by heat or the presence of weak acids during workup or storage. nih.gov The formation of pyroglutamate is problematic as it caps (B75204) the N-terminus, preventing further peptide chain elongation.
| Factor | Effect on Reaction Rate | Mechanistic Rationale | Reference |
|---|---|---|---|
| pH | Increased formation at pH 4 and pH 8; minimal at pH 6.2 | At low pH, the γ-carboxyl is protonated, facilitating attack. At high pH, the deprotonated α-amino group is a stronger nucleophile. | nih.gov |
| Temperature | Rate increases with higher temperature | Provides the necessary activation energy for the intramolecular cyclization. | researchgate.net |
| Denaturants | Increased conversion rates | Unfolding of the peptide chain can bring the N-terminal amine and the side-chain carboxyl group into closer proximity. | nih.gov |
Aminosuccinate Formation: While more commonly discussed for aspartic acid residues, a similar mechanism can be proposed for glutamic acid, leading to a six-membered ring. However, the formation of a five-membered aminosuccinimide (Asu) ring from aspartyl peptides is far more prevalent and mechanistically favored. researchgate.net The mechanism involves the peptide backbone nitrogen atom, activated by a base, attacking the side-chain carbonyl carbon of the adjacent aspartyl residue. nih.gov This forms a cyclic imide intermediate. This intermediate can then be hydrolyzed to reopen the ring, yielding not only the desired α-peptide but also a significant amount of the isomeric β-peptide, where the peptide bond involves the side-chain carboxyl group. peptide.com Although less common for glutamic acid due to the less favorable six-membered ring formation, conditions that strongly favor this reaction with aspartate, such as the presence of a C-terminal glycine (B1666218) and strong bases, could potentially lead to analogous side products with glutamate. researchgate.net
Prevention of Cyclization:
Protecting Group Stability: Ensuring the stability of the N-terminal Boc group until the desired deprotection step.
pH Control: Maintaining optimal pH during synthesis and purification steps, typically slightly acidic to neutral conditions, can minimize pyroglutamate formation. nih.gov
Bulky Side Chains: For aminosuccinate-type reactions, the presence of bulky adjacent amino acid residues can sterically hinder the cyclization. nih.gov
Enzyme-Substrate Interactions
This compound and related compounds are also used as substrates to study enzyme activity and specificity. The ester groups can be targets for hydrolytic enzymes like proteases and esterases.
For example, proteases can catalyze the α-selective esterification of N-Boc L-glutamic acid with benzyl alcohol, demonstrating an enzyme's ability to discriminate between the α- and γ-carboxylic acid functionalities. frontiersin.org In one study, the protease Alcalase was found to effectively catalyze the mono-benzylesterification of N-Boc L-glutamic acid, yielding the α-benzyl ester with high efficiency. frontiersin.org
Conversely, enzymes can also be used for selective hydrolysis. The chemoenzymatic polymerization of amino acid esters by proteases like papain involves a two-step mechanism:
Acyl-Enzyme Intermediate Formation: The enzyme's active site (e.g., a serine or cysteine residue) attacks the carboxyl ester group of the amino acid monomer, forming a covalent acyl-enzyme intermediate.
Deacylation (Aminolysis): An incoming nucleophile, such as the amino group of another monomer, attacks the intermediate, leading to peptide bond formation and regeneration of the free enzyme. acs.org
Research has shown that the nature of the ester group significantly influences substrate affinity. The benzyl ester group on amino acid monomers has been found to enhance substrate affinity and broaden the substrate specificity for enzymes like papain, allowing for more efficient polymerization compared to other esters. acs.org This suggests that the benzyl group of this compound could play a crucial role in positioning the substrate within an enzyme's active site, potentially through hydrophobic or π-stacking interactions.
Emerging Research Areas and Future Perspectives
Development of Novel Peptide Architectures
The strategic incorporation of Boc-Glu(OBzl)-OMe and its derivatives is proving instrumental in the design and synthesis of non-natural peptide structures with unique conformational properties and functions. These novel architectures are moving beyond simple linear chains to include cyclic peptides, peptidomimetics, and self-assembling nanostructures.
One significant area of advancement is in the construction of helical peptides that can self-assemble into higher-order structures. For instance, research has demonstrated the use of a decapeptide containing a Boc-Aib-Glu(OBzl) moiety, specifically Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, in forming parallel zipper arrangements of interacting helical columns. ias.ac.in In this architecture, the side chains of the glutamic acid benzyl (B1604629) ester and a lysine residue interact to form a "double tooth" that facilitates the interdigitation of parallel helical columns. ias.ac.in This precise control over intermolecular interactions, enabled by the specific placement of protected residues like Glu(OBzl), is crucial for designing new biomaterials and synthetic protein scaffolds.
Furthermore, Boc-protected glutamic acid derivatives are essential in the synthesis of cyclic peptides and peptidomimetics. nih.govnih.gov The orthogonal protection strategy allows for selective deprotection and subsequent intramolecular cyclization, a key step in creating conformationally constrained peptides. These cyclic structures often exhibit enhanced stability against proteolytic degradation and can be designed to mimic the bioactive conformations of natural peptides, making them promising candidates for therapeutic development. The Boc group provides robust protection during the assembly of the linear precursor, while the benzyl and methyl esters can be selectively manipulated for cyclization or further modification. nih.govnih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening
The synergy between solid-phase peptide synthesis and combinatorial chemistry has revolutionized the discovery of novel bioactive peptides. This compound and similar derivatives are integral to these high-throughput methodologies, particularly in the construction of one-bead-one-compound (OBOC) libraries.
In a notable application, a spatially segregated OBOC library was synthesized where cyclic peptides were displayed on the bead surface and linear encoding peptides resided in the interior. nih.gov This sophisticated library design utilized an Fmoc-L-glutamic acid α-allyl ester for the eventual cyclization on the bead surface, while the internal encoding sequence was synthesized using standard Boc and Fmoc chemistries. nih.gov This approach allows for the rapid screening of millions of unique cyclic peptides against a biological target. Once a "hit" bead is identified, the linear peptide in the core can be sequenced to decode the structure of the active cyclic peptide on the surface. The principles demonstrated in this Fmoc-based synthesis are directly applicable to Boc-based strategies, where a derivative like Boc-Glu(OAll)-OMe could be used for on-bead cyclization.
The use of Boc-protected amino acids is also prevalent in the generation of peptide libraries for screening against various targets. For example, peptide libraries have been designed utilizing Boc-Glu(OBzl)-Ala-Arg-AMC•HCl, where the peptide is linked to a fluorogenic aminomethylcoumarin (AMC) group. chemimpex.com Such libraries are invaluable for identifying substrates or inhibitors of proteases in a high-throughput format. The Boc and OBzl protecting groups ensure the integrity of the glutamic acid residue during the synthesis of the diverse peptide sequences within the library. The ability to generate vast libraries of peptides containing residues like glutamic acid is crucial for exploring peptide-protein interactions and identifying new lead compounds for drug discovery. chemimpex.comnih.gov
Advancements in Bioconjugation and Chemical Biology
This compound is increasingly being incorporated into sophisticated molecular tools for chemical biology and bioconjugation. These applications aim to probe and manipulate biological systems with high precision.
A key area of advancement is the development of fluorogenic probes to study enzyme activity. Peptides incorporating Boc-Glu(OBzl), such as Boc-Glu(OBzl)-Ala-Arg-AMC•HCl and Boc-Glu(OBzl)-Gly-Arg-AMC•HCl, are designed as substrates for specific proteases. chemimpex.comchemimpex.com In their intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond, the AMC is released, resulting in a measurable fluorescent signal. This "turn-on" fluorescence allows for the sensitive and real-time monitoring of enzyme kinetics in complex biological samples. chemimpex.comchemimpex.com These probes are essential tools for diagnosing diseases, screening for enzyme inhibitors, and understanding the role of proteases in cellular processes.
The versatility of the protecting groups on this compound also allows for its incorporation into larger bioconjugates. Bioconjugation involves linking biomolecules to other molecules, such as fluorescent dyes, drugs, or nanoparticles, to create novel functional constructs. The carboxylic acid side chain of the glutamic acid residue, once deprotected from its benzyl ester form, provides a convenient handle for conjugation to other molecules. This allows for the site-specific labeling of peptides and proteins, enabling researchers to track their localization and interactions within living cells. While direct examples of this compound in complex bioconjugation are emerging, its foundational role in synthesizing the peptide component of these conjugates is well-established. The development of new bio-orthogonal reactions, which occur selectively within a biological environment, will further expand the utility of peptides derived from this compound in chemical biology.
Q & A
Basic: What are the standard protocols for synthesizing Boc-Glu(OBzl)-OMe with high purity?
Answer:
this compound is synthesized via stepwise protection of glutamic acid. Key steps include:
- Boc Protection : React glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., dioxane/water with NaOH) to protect the α-amino group .
- Benzyl Esterification : Protect the γ-carboxyl group using benzyl bromide (BnBr) in the presence of a base like DIPEA .
- Methyl Esterification : Treat the intermediate with methyl chloride (MeCl) or dimethyl sulfate under controlled pH to esterify the α-carboxyl group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% by area normalization) .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc (δ ~1.4 ppm, singlet), benzyl (δ ~5.1 ppm, CH₂; aromatic protons at δ ~7.3 ppm), and methyl ester (δ ~3.7 ppm, singlet) groups. Compare with reference spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 338.4 (calculated for C₁₇H₂₃NO₆) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 214 nm) to assess purity (>95%) .
- Melting Point : Compare observed mp (literature range: 80–82°C) to validate crystallinity .
Advanced: How can transesterification side reactions during solid-phase peptide synthesis (SPPS) involving this compound be mitigated?
Answer:
Transesterification of the benzyl group (e.g., in TMAH-catalyzed conditions) can occur during SPPS. Mitigation strategies include:
- Catalyst Selection : Avoid strongly basic catalysts like TMAH; use milder bases (e.g., Hünig’s base) .
- Temperature Control : Conduct coupling reactions at 0–4°C to suppress nucleophilic attack on the benzyl ester .
- Side-Chain Monitoring : Use FT-IR or LC-MS to detect early-stage transesterification products (e.g., methyl ester derivatives) and adjust coupling cycles .
Advanced: How should researchers resolve conflicting NMR data for this compound post-synthesis?
Answer:
Conflicts in NMR peaks (e.g., unexpected splitting or shifts) may arise from:
- Solvent Impurities : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous and free from protonated contaminants .
- Dynamic Processes : Rotameric equilibria of the benzyl group can cause peak broadening. Acquire spectra at elevated temperatures (e.g., 40°C) to average signals .
- Stereochemical Purity : Confirm absence of D/L-glutamic acid epimerization via chiral HPLC (e.g., Chiralpak IA column) .
Literature Review: What strategies optimize the identification of prior synthesis protocols for this compound?
Answer:
- Database Searches : Use SciFinder or Reaxys with keywords: This compound, N-Boc-protected glutamic acid derivatives, benzyl ester synthesis. Filter by "synthetic methods" and "peer-reviewed journals" .
- Citation Tracking : Follow references in foundational papers (e.g., Hsieh et al., 1996; Mansfeld et al., 2011) to trace methodological evolution .
- Patents : Search Espacenet or USPTO for novel protection/deprotection strategies .
Stability: How do temperature and solvent choice affect the stability of this compound during storage?
Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the benzyl ester. Degradation >8°C leads to ~5% loss/month .
- Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O) during handling; use DCM or DMF for dissolution .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: What challenges arise during purification of this compound, and how are they addressed?
Answer:
- Co-Elution Issues : Similar polarity byproducts (e.g., incomplete Boc-protected intermediates) may co-elute. Use gradient HPLC (ACN/water + 0.1% TFA) for separation .
- Crystallization Difficulties : Add seed crystals or employ anti-solvent (e.g., hexane) dropwise to induce crystallization .
- Scale-Up : Replace column chromatography with flash chromatography or centrifugal partition chromatography (CPC) for >10g batches .
Data Interpretation: How should mass spectrometry anomalies (e.g., unexpected adducts) be analyzed?
Answer:
- Adduct Identification : Sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are common. Subtract adduct mass (e.g., 22 Da for Na⁺) to confirm molecular ion .
- Fragmentation Patterns : Use MS/MS to distinguish decomposition products (e.g., loss of Boc group: m/z 338.4 → 238.3) .
- Contamination Checks : Analyze blank samples to rule out column bleed or solvent impurities .
Comparative Studies: How does this compound compare to similar derivatives (e.g., Boc-Asp(OBzl)-OMe) in peptide synthesis efficiency?
Answer:
- Coupling Efficiency : this compound exhibits slower coupling rates than aspartic acid analogs due to steric hindrance from the longer side chain. Optimize using HATU/DIPEA in DMF .
- Deprotection Kinetics : Benzyl ester removal (via HBr/AcOH) requires 2–4 hours for Glu vs. 1–2 hours for Asp derivatives .
- Side Reaction Prevalence : Glu derivatives show higher transesterification rates under basic conditions; monitor via LC-MS .
Research Design: What experimental parameters are critical for optimizing this compound synthesis conditions?
Answer:
- DOE (Design of Experiments) : Vary reaction time, temperature, and solvent polarity to identify optimal yield/purity trade-offs .
- In-Line Analytics : Use ReactIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
